Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate
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Overview
Description
Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a piperazine moiety, and an ethoxybenzoyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzoxazole intermediate with piperazine in the presence of a suitable catalyst.
Attachment of the Ethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
4-(4,6-dimethylpyrimidin-2-ylamino)methylsulfonyl)phenylimino: A compound with antiviral activity.
Uniqueness
Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate stands out due to its unique combination of a benzoxazole ring and a piperazine moiety, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological mechanisms, and significant research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a quinoline ring, a methoxy group, and a carboxylate moiety. Its synthesis typically involves multiple steps:
- Formation of the Benzoxazole Ring : This is achieved through cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.
- Introduction of the Piperazine Moiety : The benzoxazole intermediate is reacted with piperazine in the presence of a catalyst.
- Acylation : The final step involves acylation with 4-ethoxybenzoyl chloride using a base like triethylamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Quinoline compounds are known to exhibit cytotoxic effects against various cancer cell lines by inhibiting key cellular pathways.
- Mechanism of Action : The compound interacts with enzymes or receptors involved in cell proliferation and apoptosis. It has been shown to induce apoptosis in cancer cells by blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .
- Case Studies :
Antiviral Activity
Quinoline derivatives have also been explored for their antiviral properties against various viral strains:
- Mechanism : The antiviral activity is attributed to their ability to interfere with viral replication processes. For instance, certain quinoline derivatives have shown efficacy against viruses like HIV and Zika virus by targeting viral enzymes .
Research Findings
The following table summarizes key findings related to the biological activities of this compound:
Study | Activity | Cell Line/Model | IC50 (µM) | Mechanism |
---|---|---|---|---|
Study 1 | Anticancer | HCT116 | 0.05 | PI3K/AKT/mTOR inhibition |
Study 2 | Antiviral | Zika Virus | Not specified | Viral replication inhibition |
Study 3 | Cytotoxicity | Caco-2 | 0.03 | Induction of apoptosis |
Properties
IUPAC Name |
methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-8-9-15(14(2)10-13)12-24-19-11-18(20(22)23-3)21-17-7-5-4-6-16(17)19/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIKNNWGGOLWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.